N-Octadecyl-N-propan-2-ylurea
Description
Properties
CAS No. |
62641-28-5 |
|---|---|
Molecular Formula |
C22H46N2O |
Molecular Weight |
354.6 g/mol |
IUPAC Name |
1-octadecyl-1-propan-2-ylurea |
InChI |
InChI=1S/C22H46N2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24(21(2)3)22(23)25/h21H,4-20H2,1-3H3,(H2,23,25) |
InChI Key |
XDAWMGGCPVLGBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(C(C)C)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N Octadecyl N Propan 2 Ylurea
Established Synthetic Routes to N-Octadecyl-N-propan-2-ylurea
The synthesis of N,N'-disubstituted ureas such as this compound is predominantly achieved through several reliable methodologies, with amine-isocyanate condensation being the most conventional.
Amine-Isocyanate Condensation Mechanisms
The most direct and widely employed method for synthesizing this compound involves the nucleophilic addition of N-octadecylamine to isopropyl isocyanate. The reaction mechanism is characterized by the attack of the lone pair of electrons on the nitrogen atom of the amine onto the electrophilic carbon atom of the isocyanate group. This forms a transient zwitterionic intermediate which rapidly rearranges to the stable urea (B33335) linkage.
The reaction is typically carried out in an aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran, to prevent side reactions of the highly reactive isocyanate with protic solvents. The reaction is generally exothermic and proceeds readily at room temperature, often with high yields. researchgate.net
Reaction Scheme:
Alternative Carbonylation and Coupling Strategies
Beyond the classic isocyanate route, alternative, phosgene-free methods have been developed for the synthesis of disubstituted ureas. One such strategy is the palladium-catalyzed oxidative carbonylation of amines. acs.org In a hypothetical synthesis of this compound, this would involve the reaction of N-octadecylamine and N-isopropylamine with carbon monoxide in the presence of a palladium catalyst and an oxidant. acs.org
Another approach involves the use of carbamoyl (B1232498) chlorides, which can be generated from the corresponding amine and a phosgene (B1210022) equivalent like triphosgene. nih.gov The resulting N-isopropylcarbamoyl chloride could then be reacted with N-octadecylamine to yield the target urea. Furthermore, reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) can act as a phosgene surrogate, reacting first with one amine to form an activated carbamoyl intermediate, which then reacts with the second amine to form the urea.
Protecting Group Chemistry in Targeted Synthesis
In more complex synthetic schemes where the amine starting materials contain other reactive functional groups, the use of protecting groups may be necessary to ensure chemoselectivity. wikipedia.org For the synthesis of this compound, if either the octadecyl or isopropyl amine precursors were part of a larger molecule with, for example, a hydroxyl or carboxyl group, these would need to be protected prior to the urea formation step. wikipedia.org
Common protecting groups for amines include the Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl) groups. stackexchange.com These are typically introduced under basic conditions and can be removed under acidic or hydrogenolytic conditions, respectively, after the urea synthesis is complete. The urea functionality itself is generally stable to a range of acidic and alkaline conditions, making it compatible with many protecting group strategies. researchgate.net
Optimization of Reaction Conditions and Process Yields
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically varied include temperature, solvent, and stoichiometry of reactants.
For the amine-isocyanate condensation, while the reaction often proceeds at ambient temperature, gentle heating may be employed to ensure complete reaction, especially with less reactive amines. The choice of solvent can influence reaction rates and solubility of the starting materials and the product. A solvent in which the product is sparingly soluble can facilitate its isolation by precipitation.
In catalytic methods like oxidative carbonylation, the optimization of catalyst loading, pressure of carbon monoxide and air, and reaction time are critical to achieving high yields. acs.org The table below presents hypothetical data for the optimization of the synthesis of a generic N,N'-dialkylurea, illustrating the influence of these parameters.
| Entry | Reactant A (Equivalents) | Reactant B (Equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | N-Octadecylamine (1.0) | Isopropyl isocyanate (1.0) | Dichloromethane | 25 | 2 | 95 |
| 2 | N-Octadecylamine (1.0) | Isopropyl isocyanate (1.2) | Dichloromethane | 25 | 2 | 98 |
| 3 | N-Octadecylamine (1.0) | Isopropyl isocyanate (1.0) | Tetrahydrofuran | 50 | 1 | 96 |
| 4 | N-Octadecylamine (1.0) | Isopropyl isocyanate (1.0) | Toluene | 25 | 4 | 92 |
Catalytic Systems and Their Influence on Selectivity and Efficiency
While the direct condensation of amines and isocyanates is often non-catalytic, alternative synthetic routes heavily rely on catalysis. In the palladium-catalyzed oxidative carbonylation of amines, the choice of the palladium precursor (e.g., PdI2) and co-catalysts or additives (e.g., KI) is critical for the efficiency of the process. acs.org The catalytic cycle is thought to involve the formation of a palladium-carbonyl complex, which then undergoes nucleophilic attack by the amines.
For urea synthesis from carbon dioxide and amines, various catalytic systems have been explored, including metal oxides like titanium dioxide (TiO2) and zirconium dioxide (ZrO2), as well as zeolites. numberanalytics.com These catalysts can enhance reaction rates and selectivity, although they are more commonly applied in the synthesis of simpler ureas from ammonia (B1221849) and CO2. numberanalytics.com The development of efficient catalysts is a key area of research to enable greener and more sustainable urea synthesis processes. researchgate.net
Advanced Purification Techniques and Chromatographic Resolution
The purification of this compound, a long-chain aliphatic compound, typically involves recrystallization or chromatographic methods. Due to its long octadecyl chain, the compound is expected to be a waxy solid with low solubility in polar solvents. Recrystallization from a suitable solvent system, such as a mixture of a good solvent (e.g., hot ethanol (B145695) or acetone) and a poor solvent (e.g., water or hexane), can be an effective method for purification.
For high-purity requirements, column chromatography is the method of choice. Given the non-polar nature of the compound, normal-phase chromatography on silica (B1680970) gel with a non-polar eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) would be appropriate.
The resolution of the target compound from any unreacted starting materials or side products is critical. wikipedia.org In high-performance liquid chromatography (HPLC), optimizing the mobile phase composition and stationary phase can achieve baseline separation. inacom.nllibretexts.org For a long-chain molecule like this compound, reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile/water or methanol (B129727)/water would be a suitable analytical and preparative technique. The long alkyl chain will lead to a significant retention time on a C18 column.
Derivatization and Functionalization Studies of this compound
No research data is available on the derivatization and functionalization of this compound.
Advanced Spectroscopic Characterization and Structural Elucidation
Single Crystal and Powder X-ray Diffraction for Solid-State Architecture Analysis
X-ray diffraction techniques are the cornerstone for determining the three-dimensional arrangement of atoms in a crystalline solid. For a compound like N-Octadecyl-N-propan-2-ylurea, these methods would provide invaluable insights into its solid-state architecture.
Determination of Molecular Conformation and Packing Arrangements
Single crystal X-ray diffraction (SC-XRD) would be the definitive method to determine the precise molecular conformation of this compound. This would reveal the bond lengths, bond angles, and torsion angles within the molecule. Key aspects to investigate would include the planarity of the urea (B33335) moiety and the conformation of the octadecyl chain (likely an all-trans arrangement to maximize van der Waals interactions) and the propan-2-yl group.
Investigation of Unit Cell Parameters and Space Group Symmetries
The analysis of the diffraction pattern from a single crystal allows for the determination of the unit cell parameters (the dimensions a, b, c, and angles α, β, γ of the repeating unit) and the space group symmetry. This information is fundamental to describing the crystal system and the symmetry operations that relate the molecules within the crystal lattice.
Table 1: Hypothetical Unit Cell Parameters for this compound
| Parameter | Hypothetical Value |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Space Group | Data not available |
| Crystal System | Data not available |
Note: This table is for illustrative purposes only, as experimental data is not available.
Analysis of Polymorphism and Pseudopolymorphism
Powder X-ray diffraction (PXRD) is a powerful tool for analyzing polycrystalline materials and is particularly useful for identifying different crystalline forms, or polymorphs. Polymorphism, the ability of a substance to exist in more than one crystal structure, is a critical consideration in materials science and pharmaceuticals. Different polymorphs of this compound would exhibit distinct PXRD patterns and could have different physical properties.
Pseudopolymorphism, where solvent molecules are incorporated into the crystal lattice (forming solvates or hydrates), could also be investigated using techniques like thermogravimetric analysis (TGA) coupled with PXRD.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamics
NMR spectroscopy provides detailed information about the structure and dynamics of molecules in solution. A comprehensive NMR analysis of this compound would be essential for confirming its chemical structure and understanding its behavior in different solvent environments.
Proton and Carbon-13 NMR for Structural Confirmation
¹H and ¹³C NMR spectroscopy are fundamental techniques for structural elucidation. The ¹H NMR spectrum would show distinct signals for the protons of the octadecyl chain, the propan-2-yl group, and the N-H protons of the urea moiety. The chemical shifts, signal multiplicities (splitting patterns), and integration values would confirm the presence and connectivity of these different groups.
The ¹³C NMR spectrum would provide complementary information, showing a unique signal for each carbon atom in a different chemical environment. The chemical shift of the carbonyl carbon of the urea group would be particularly characteristic.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| NH -C=O | Data not available | Broad singlet |
| NH -CH(CH₃)₂ | Data not available | Doublet |
| -CH ₂-NH- | Data not available | Triplet |
| -CH (CH₃)₂ | Data not available | Septet |
| -(CH ₂)₁₆- | Data not available | Multiplet |
| -CH ₃ (terminal) | Data not available | Triplet |
| -CH(CH ₃)₂ | Data not available | Doublet |
Note: This table presents predicted values based on general principles of NMR spectroscopy, as experimental data is not available.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C =O | Data not available |
| -C H₂-NH- | Data not available |
| -C H(CH₃)₂ | Data not available |
| -(C H₂)₁₆- | Data not available |
| -C H₃ (terminal) | Data not available |
| -CH(C H₃)₂ | Data not available |
Note: This table presents predicted values based on general principles of NMR spectroscopy, as experimental data is not available.
2D NMR Techniques (COSY, NOESY, HSQC, HMBC) for Connectivity and Spatial Relationships
To gain a deeper understanding of the molecular structure, various two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity of protons within the octadecyl and propan-2-yl fragments.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It would be crucial for establishing the connectivity across the urea linkage, for example, by showing a correlation between the N-H protons and the carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to study the preferred conformation of the molecule in solution, for instance, by observing through-space interactions between the propan-2-yl group and the octadecyl chain.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Interactions
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing the vibrations of its chemical bonds. These techniques are particularly powerful for identifying functional groups and understanding intermolecular interactions, such as hydrogen bonding, which are prominent in urea derivatives.
The key functional groups in this compound—the C=O (carbonyl), N-H, and C-N bonds of the urea moiety, as well as the C-H bonds of the alkyl chains—give rise to characteristic vibrational modes. The positions, intensities, and shapes of these spectral bands are sensitive to the molecular environment.
In the solid state, the N-H groups of the urea functionality are expected to participate in hydrogen bonding, which significantly influences the vibrational frequencies of both the N-H and C=O stretching modes. The long octadecyl chain will primarily contribute to intense C-H stretching and bending vibrations.
Infrared (IR) Spectroscopy:
IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the vibrational transitions of a molecule. The urea group has several characteristic absorption bands, often referred to as Amide I, Amide II, and Amide III bands, by analogy with amides.
N-H Stretching: In a non-hydrogen-bonded state (e.g., in a very dilute solution in a non-polar solvent), a sharp absorption band would be expected around 3400 cm⁻¹. However, due to strong intermolecular hydrogen bonding in the solid state, this band typically appears as a broad absorption at lower frequencies, generally in the 3300-3350 cm⁻¹ range.
C-H Stretching: The numerous CH₂ groups of the octadecyl chain and the CH₃ groups of the isopropyl moiety produce strong, sharp absorption bands in the 2850-2960 cm⁻¹ region. The symmetric and asymmetric stretching vibrations of the methylene (B1212753) groups are typically observed near 2850 cm⁻¹ and 2920 cm⁻¹, respectively.
Amide I (C=O Stretching): The C=O stretching vibration is one of the most intense and useful bands in the IR spectrum. For ureas, this band is typically found in the 1630-1680 cm⁻¹ region. Its precise position is highly sensitive to the extent of hydrogen bonding; increased hydrogen bonding shifts the band to a lower wavenumber.
Amide II (N-H Bending and C-N Stretching): This band arises from a combination of N-H in-plane bending and C-N stretching vibrations. It is typically observed in the 1550-1620 cm⁻¹ range and is another indicator of hydrogen bonding.
CH₂ Bending (Scissoring): The scissoring vibration of the methylene groups in the long alkyl chain gives rise to a characteristic absorption near 1465-1475 cm⁻¹.
Raman Spectroscopy:
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. While strong dipole moment changes lead to intense IR bands, changes in polarizability result in strong Raman signals.
C-H Stretching: The symmetric C-H stretching vibrations of the alkyl chains typically produce very strong and sharp signals in the Raman spectrum, making it particularly useful for studying the conformational order of these chains.
C=O Stretching: The carbonyl stretch is also Raman active, though typically weaker than in the IR spectrum.
C-N Stretching: The C-N stretching vibrations within the urea core and connected to the alkyl groups contribute to the Raman spectrum, providing information about the molecular backbone.
Skeletal Vibrations: The carbon-carbon skeletal vibrations of the long octadecyl chain give rise to a series of bands in the lower frequency "fingerprint" region of the Raman spectrum.
The combined use of IR and Raman spectroscopy allows for a comprehensive vibrational assignment, confirming the presence of all key functional groups and providing insights into the intermolecular interactions that govern the solid-state structure of this compound.
Table 1: Predicted Vibrational Spectroscopy Data for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| N-H Stretch | 3300 - 3350 (broad, strong) | 3300 - 3350 (weak) | Hydrogen-bonded N-H stretching |
| C-H Stretch (Alkyl) | 2850 - 2960 (strong, sharp) | 2850 - 2960 (very strong, sharp) | Asymmetric and symmetric CH₂, CH₃ stretching |
| C=O Stretch (Amide I) | 1630 - 1650 (very strong) | 1630 - 1650 (moderate) | Carbonyl stretching in hydrogen-bonded urea |
| N-H Bend (Amide II) | 1570 - 1600 (strong) | 1570 - 1600 (weak) | N-H in-plane bending coupled with C-N stretching |
| CH₂ Bend (Scissoring) | 1465 - 1475 (moderate) | 1465 - 1475 (moderate) | Methylene scissoring in the octadecyl chain |
High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis
High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through the analysis of fragmentation patterns. For this compound (C₂₂H₄₆N₂O), HRMS can provide an exact mass measurement, which serves as a powerful confirmation of its chemical formula.
The calculated monoisotopic mass of this compound is 354.3610 Da. An HRMS instrument, such as an Orbitrap or a time-of-flight (TOF) analyzer, can measure the mass of the molecular ion ([M]⁺˙ or protonated molecule [M+H]⁺) with a mass accuracy typically within 5 parts per million (ppm). This allows for the unambiguous determination of the elemental formula C₂₂H₄₆N₂O from a list of possibilities within a given mass tolerance.
Fragmentation Analysis:
Upon ionization in the mass spectrometer, typically using techniques like electron ionization (EI) or electrospray ionization (ESI), the resulting molecular ion can undergo fragmentation. The pattern of fragment ions produced is characteristic of the molecule's structure and provides valuable information for its identification.
For this compound, the fragmentation is expected to occur at the weakest bonds and lead to the formation of stable ions. The primary sites of fragmentation would be the C-N bonds of the urea linkage and the C-C bonds within the long octadecyl chain.
Key predicted fragmentation pathways include:
Alpha-Cleavage: Cleavage of the C-N bond adjacent to the carbonyl group. This can lead to the formation of an ion corresponding to the protonated octadecyl isocyanate or the isopropyl isocyanate, or related fragment ions.
McLafferty-type Rearrangement: While less common for ureas than for other carbonyl compounds, a rearrangement involving the transfer of a gamma-hydrogen from the octadecyl chain to the carbonyl oxygen could occur, leading to a characteristic neutral loss.
Cleavage of the Alkyl Chains: The long octadecyl chain can fragment through the loss of successive CₙH₂ₙ+₁ units, leading to a series of peaks separated by 14 Da (CH₂). Cleavage of the isopropyl group would result in a loss of 43 Da.
A major fragmentation pathway would likely involve the cleavage of the bond between the urea nitrogen and the octadecyl chain, leading to a prominent ion. For instance, cleavage of the N-octadecyl bond could yield a stable ion containing the N-propan-2-ylurea portion of the molecule. Conversely, cleavage of the N-isopropyl bond would generate an ion containing the N-octadecylurea moiety.
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound
| m/z (Da) | Possible Formula | Assignment |
|---|---|---|
| 355.3688 | C₂₂H₄₇N₂O⁺ | [M+H]⁺ (Protonated Molecule) |
| 354.3610 | C₂₂H₄₆N₂O⁺˙ | [M]⁺˙ (Molecular Ion) |
| 299.3059 | C₁₉H₃₉N₂O⁺ | [M-C₃H₇]⁺ (Loss of isopropyl group) |
| 115.0868 | C₅H₁₁N₂O⁺ | Fragment ion containing the urea and isopropyl groups |
| 86.0657 | C₄H₈NO⁺ | [CH₃CHNHC(O)H]⁺ or similar fragment |
The precise mass measurements afforded by HRMS, combined with the structural information gleaned from the fragmentation patterns, provide a high degree of confidence in the identification and structural confirmation of this compound.
Computational and Theoretical Investigations of Molecular Behavior
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Energetics
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and energetics of N-Octadecyl-N-propan-2-ylurea. These methods provide a detailed understanding of the molecule's fundamental properties. DFT has been successfully employed to study a wide range of organic molecules, offering a balance between computational cost and accuracy for predicting molecular properties. researchgate.net
The optimization of molecular geometries is a primary step in computational chemistry, seeking the lowest energy arrangement of atoms in a molecule. For a flexible molecule like this compound, with its long alkyl chain, numerous conformations exist due to the rotation around single bonds. Conformational analysis involves mapping the potential energy surface of the molecule to identify stable conformers and the energy barriers between them.
Studies on similar N,N'-disubstituted ureas have shown that the planarity of the urea (B33335) group is a key structural feature, with specific rotational preferences around the C-N bonds. researchgate.net For this compound, the trans-trans conformation of the alkyl substituents with respect to the carbonyl group is generally expected to be the most stable in the gas phase, minimizing steric hindrance. The long octadecyl chain will likely adopt a low-energy, all-trans (zigzag) conformation to minimize steric strain.
Table 1: Hypothetical Geometrical Parameters for the Optimized Ground State of this compound
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=O | ~1.25 Å |
| Bond Length | C-N (Octadecyl) | ~1.38 Å |
| Bond Length | C-N (Propan-2-yl) | ~1.39 Å |
| Bond Angle | N-C-N | ~118° |
| Dihedral Angle | H-N-C=O (trans) | ~180° |
| Dihedral Angle | C-N-C-C (Octadecyl) | ~180° (all-trans) |
Note: These values are illustrative and based on typical bond lengths and angles for similar urea derivatives. Actual values would be determined through specific DFT calculations.
DFT calculations are also instrumental in predicting spectroscopic parameters, which can then be compared with experimental data for validation of the computed structures. Key spectroscopic data that can be predicted include:
Infrared (IR) Frequencies: The vibrational frequencies corresponding to different molecular motions can be calculated. For this compound, characteristic peaks would be expected for the C=O stretch (typically around 1630-1680 cm⁻¹), N-H stretch (around 3300-3500 cm⁻¹), and various C-H and C-N stretching and bending modes. Hydrogen bonding significantly influences the position of the N-H and C=O stretching frequencies.
Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are highly sensitive to the electronic environment of each nucleus and can help in assigning experimental spectra and confirming the molecular conformation.
Molecular Dynamics Simulations for Conformational Landscapes and Self-Assembly
While quantum chemical calculations are excellent for single molecules or small clusters, Molecular Dynamics (MD) simulations are better suited for studying the behavior of larger systems over time. MD simulations model the movement of atoms and molecules based on a force field, which is a set of empirical energy functions. researchgate.net
For this compound, MD simulations can provide invaluable insights into its conformational landscape in different environments (e.g., in a vacuum, in a solvent, or in the solid state). These simulations can track the folding and unfolding of the octadecyl chain and the rotational dynamics of the propan-2-yl group.
Furthermore, MD is a powerful tool to investigate the self-assembly of these molecules. Due to its amphiphilic nature, this compound is expected to form aggregates in solution, such as micelles or bilayers, and to self-assemble into ordered structures in the solid state. MD simulations can reveal the mechanisms of this self-assembly, driven by a combination of hydrogen bonding between the urea headgroups and van der Waals interactions between the long alkyl tails.
Computational Studies of Intermolecular Interactions (Hydrogen Bonding, van der Waals Forces)
The intermolecular interactions are the driving force behind the self-assembly and bulk properties of this compound. Computational methods can quantify these interactions:
Hydrogen Bonding: The urea moiety contains two N-H groups that can act as hydrogen bond donors and a carbonyl oxygen that is a strong hydrogen bond acceptor. This allows for the formation of robust one-dimensional or two-dimensional hydrogen-bonded networks. Quantum chemical calculations can be used to determine the geometry and energy of these hydrogen bonds.
Van der Waals Forces: The long octadecyl chains interact primarily through van der Waals forces. While individually weak, the cumulative effect of these interactions along the entire length of the chains is significant and plays a crucial role in the packing and stability of self-assembled structures.
Table 2: Hypothetical Interaction Energies for a Dimer of this compound
| Interaction Type | Estimated Energy (kJ/mol) |
| Hydrogen Bond (N-H···O=C) | -20 to -40 |
| Van der Waals (per CH₂ group) | ~ -2 to -4 |
| Total Van der Waals (Octadecyl) | ~ -36 to -72 |
Note: These are estimated energy ranges for illustrative purposes. The actual interaction energies would depend on the specific geometry of the dimer.
Ab Initio and Semi-Empirical Methods in Predicting Solid-State Packing
Predicting the crystal structure of a molecule from its chemical diagram is a significant challenge in chemistry. Ab initio and semi-empirical methods can be employed to explore possible crystal packing arrangements. These methods, often combined with solid-state NMR data, can help in determining the most likely crystal structures. nih.govfraunhofer.de
For this compound, the solid-state packing will be a balance between maximizing the hydrogen bonding between the urea groups and achieving efficient packing of the octadecyl chains. This often leads to layered structures, where the polar urea groups form a hydrogen-bonded sheet, and the nonpolar alkyl chains interdigitate. The specific packing motif will influence the material's macroscopic properties, such as its melting point and mechanical strength. Studies on urea and its derivatives have shown a variety of packing arrangements, often forming non-centrosymmetric crystals. researchgate.net
Supramolecular Assembly and Intermolecular Interaction Networks
Self-Assembly Principles Driven by Urea (B33335) Functionality
The primary driving force for the self-assembly of N-Octadecyl-N-propan-2-ylurea is the urea moiety (–NH–CO–NH–). This functional group is a powerful and highly directional motif for building supramolecular structures due to its capacity to form strong and specific hydrogen bonds. The urea group contains two N-H protons that act as hydrogen bond donors and a carbonyl oxygen (C=O) that serves as a hydrogen bond acceptor. This arrangement facilitates the formation of robust, one-dimensional chains or tapes where molecules are linked in a head-to-tail fashion. researchgate.net This linear aggregation is a fundamental step in the hierarchical self-assembly process, leading to the formation of larger, more complex structures. rsc.org In related N,N'-disubstituted urea derivatives, this propensity for linear self-association is well-documented, forming the primary structure of supramolecular polymers. nih.gov
Role of Hydrogen Bonding in Directing Supramolecular Architectures
Hydrogen bonding is the cornerstone of the supramolecular architecture of this compound. The N,N'-disubstituted urea core promotes a highly directional and self-complementary double hydrogen-bonding motif (N-H···O=C). This interaction is exceptionally strong and specific, leading to the formation of one-dimensional, tape-like or ribbon-like aggregates. researchgate.netnih.gov In these arrangements, the urea groups of adjacent molecules form a cooperative network of hydrogen bonds, which is critical for the anisotropic growth of the assemblies.
Table 1: General Properties of Urea-Based Hydrogen Bonds
| Interaction Type | Typical Bond Distance (Å) | Bond Energy (kJ/mol) | Characteristics |
|---|---|---|---|
| N-H···O=C | 2.8 - 3.2 | 15 - 30 | Highly directional, strong, forms linear tapes or ribbons |
Note: Data is generalized for urea-based systems and serves to illustrate the principles governing this compound.
Influence of Octadecyl Chain on Hydrophobic Interactions and Aggregation Behavior
The long, saturated C18 alkyl (octadecyl) chain plays a crucial role in the secondary stage of self-assembly. While hydrogen bonding directs the initial one-dimensional growth, the van der Waals and hydrophobic interactions between the octadecyl chains of neighboring molecules provide the necessary force for these primary tapes to bundle together into larger, more stable fibers or lamellar structures. nih.gov
Table 2: Effect of Alkyl Chain Length on Gelation in a Related Urea Series
| Compound (N-Alkyl-N'-(2-benzylphenyl)urea) | Alkyl Chain Length | Minimum Gelation Concentration (mM) in 1,4-Butanediol |
|---|---|---|
| U-C10 | 10 | 2.5 |
| U-C12 | 12 | 1.0 |
| U-C13 | 13 | 1.0 |
Source: Adapted from studies on N-Alkyl-N'-(2-benzylphenyl)ureas to illustrate the principle of chain length influence. researchgate.netresearchgate.net
Isopropyl Group's Steric and Electronic Effects on Assembly
The N-propan-2-yl (isopropyl) group introduces specific steric and electronic modifications to the self-assembly process.
Steric Effects: The branched nature and bulk of the isopropyl group, compared to a linear alkyl chain, imposes significant steric hindrance. This bulkiness can influence the packing of the urea headgroups within the hydrogen-bonded tapes. It may prevent the formation of a perfectly planar, crystalline structure, which is often a key factor in promoting the formation of long, entangled fibers necessary for gelation rather than precipitation. By disrupting overly compact packing, the isopropyl group can modulate the morphology of the aggregates.
Electronic Effects: The isopropyl group is a weak electron-donating group (+I effect), which slightly increases the electron density on the adjacent nitrogen atom. This can subtly influence the hydrogen-bond donating and accepting properties of the urea moiety, although this effect is generally considered secondary to the dominant steric influence.
In related systems, the introduction of bulky or asymmetric groups has been shown to be a successful strategy for creating effective gelators by controlling the crystallinity and morphology of the self-assembled fibers. researchgate.net
Investigation of Molecular Recognition and Host-Guest Chemistry
While specific molecular recognition studies involving this compound as a discrete host are not widely documented, the self-assembled structures it forms can exhibit host-guest properties. The three-dimensional network created during gelation is inherently porous, with the solvent molecules acting as the primary "guest."
This fibrous network can serve as a supramolecular host for the encapsulation of other small molecules. acs.orgnih.gov The principles of host-guest chemistry in such systems rely on the physical entrapment of guest species within the interstitial spaces of the gel network. The chemical nature of the fibers—a hydrophobic exterior (octadecyl chains) and a more polar interior (urea tapes)—could allow for the selective sequestration of guest molecules based on their polarity. This concept is the basis for using organogels in applications such as the controlled release of fragrances, flavors, or other active compounds. nih.gov
Formation of Gels, Fibers, and Other Self-Organized Structures in Solution and Dispersion
The formation of macroscopic structures such as gels is the ultimate expression of the hierarchical self-assembly of this compound. This process occurs through a sequence of events:
Molecular Dissolution: At elevated temperatures or in appropriate solvents, the compound exists as solvated monomers.
One-Dimensional Assembly: Upon cooling or a change in solvent conditions, the urea groups associate via directional hydrogen bonding to form one-dimensional supramolecular polymers or tapes. rsc.org
Fiber Formation: These primary tapes then bundle together through van der Waals and hydrophobic interactions between the octadecyl chains, growing into larger, anisotropic structures such as fibers, ribbons, or strands. nih.gov
Network Entanglement: At a critical concentration, known as the minimum gelation concentration (MGC), these fibers become sufficiently long and numerous to entangle, forming a three-dimensional network that spans the entire volume of the liquid.
Solvent Immobilization: This percolating network immobilizes the solvent molecules through surface tension and capillary forces, resulting in the formation of a viscoelastic, solid-like gel.
The final morphology of these self-organized structures is highly dependent on factors such as the solvent polarity, the rate of cooling, and the concentration of the gelator. researchgate.net
Crystal Engineering and Solid State Design Principles
Rational Design of Crystalline Forms via Non-Covalent Interactions
The rational design of crystalline forms for long-chain ureas hinges on the predictable nature of the hydrogen bonds formed by the urea (B33335) functional group. The urea moiety contains two N-H donor sites and one C=O acceptor site, facilitating the formation of robust and highly directional hydrogen bonds.
Table 1: Key Non-Covalent Interactions in Long-Chain Alkylurea Crystals (Illustrative)
| Interaction Type | Participants | Typical Geometry/Contribution |
|---|---|---|
| Hydrogen Bond (N-H···O=C) | Urea N-H groups and Carbonyl Oxygen | Forms strong, linear tapes or ribbons, dictating the primary structural motif. |
| Van der Waals Forces | Long Alkyl Chains (e.g., Octadecyl) | Weaker, non-directional forces that drive the close packing of chains, often in a herringbone or parallel arrangement. |
| Steric Hindrance | Isopropyl Group (propan-2-yl) | The bulkiness of the isopropyl group can influence the local packing arrangement around the urea headgroup, potentially disrupting or altering the hydrogen-bonding network compared to simpler N-alkylureas. |
Co-crystallization Strategies Involving N-Octadecyl-N-propan-2-ylurea
Co-crystallization is a powerful technique to modify the physical properties of a solid by incorporating a second molecular species (a co-former) into the crystal lattice. For this compound, potential co-crystallization strategies would likely exploit its hydrogen-bonding capabilities.
Suitable co-formers would be molecules that can form complementary hydrogen bonds with the urea group without disrupting the primary 1D chain motif. Examples include dicarboxylic acids, amides, or other molecules with hydrogen bond donor/acceptor sites. The goal of co-crystallization could be to alter solubility, improve thermal stability, or create novel materials with unique properties. The long alkyl chains would still play a crucial role in the packing of these co-crystals, potentially forming layered structures where the hydrogen-bonded urea-co-former networks are separated by layers of interdigitated alkyl chains.
Solid-State Properties Modulated by Crystal Packing
The arrangement of molecules in the crystal lattice, or crystal packing, directly influences the macroscopic properties of the solid. For a long-chain urea, properties such as melting point, solubility, and mechanical strength are highly dependent on the efficiency of both the hydrogen bonding and the packing of the alkyl chains.
A more densely packed crystal structure, where van der Waals forces are maximized and hydrogen bonds are optimized, would be expected to have a higher melting point and lower solubility. The length and branching of the alkyl substituents are critical modulators. The long, linear octadecyl chain promotes efficient packing, while the bulkier propan-2-yl group might introduce steric constraints that lead to less dense packing arrangements compared to a linear alkyl substituent.
Polymorphic Forms and Their Interconversion Studies
Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs of the same compound can exhibit distinct physical properties. It is highly probable that this compound could exhibit polymorphism, a common feature in long-chain compounds due to the various possible packing arrangements of the alkyl chains.
Potential polymorphs could differ in the geometry of the hydrogen-bonded urea chains or in the way these chains pack relative to one another (e.g., parallel vs. herringbone arrangements). Interconversion between polymorphic forms is typically induced by changes in temperature, pressure, or by contact with different solvents. Studying these interconversions would be crucial for identifying the most stable form under specific conditions, which is vital for applications where consistency is required.
Table 2: Hypothetical Polymorphic Characteristics for an N-Alkylurea
| Property | Polymorph A (Hypothetical) | Polymorph B (Hypothetical) |
|---|---|---|
| Crystal System | Monoclinic | Orthorhombic |
| Packing Motif | Interdigitated Chains | Non-interdigitated Layers |
| Relative Stability | More stable at lower temperatures | More stable at higher temperatures |
| Melting Point | Lower | Higher |
Influence of Crystallization Conditions on Morphology and Crystal Growth
The conditions under which a compound is crystallized have a profound impact on the resulting crystal's size, shape (morphology), and potentially which polymorphic form is obtained. For this compound, key parameters influencing crystallization would include the choice of solvent, the rate of cooling or evaporation, and the temperature.
Crystallization from a nonpolar solvent might favor slower, more ordered growth, leading to well-defined, larger crystals, as the alkyl chains would be more readily solvated. Conversely, rapid crystallization from a polar solvent could lead to smaller, potentially less ordered or metastable crystalline forms, as the polar urea headgroup's interaction with the solvent would be more dominant. The growth kinetics can also affect the aspect ratio of the crystals, leading to needles, plates, or prisms depending on the relative growth rates of different crystal faces.
Applications in Advanced Materials Science and Engineering
Role as a Structural Modifier in Polymeric Matrices and Composite Materials
N-Octadecyl-N-propan-2-ylurea and similar long-chain alkyl ureas can act as effective structural modifiers in polymeric matrices and composite materials. The incorporation of these molecules can significantly influence the mechanical, thermal, and morphological properties of the host polymer.
The primary mechanism of action involves the self-assembly of the urea (B33335) derivatives within the polymer matrix. The urea groups, with their strong hydrogen-bonding capability, can form intermolecular networks. These networks can act as physical crosslinks, reinforcing the polymer structure and enhancing properties such as stiffness and tensile strength. The long octadecyl chains, being incompatible with many polar polymer backbones, can lead to microphase separation, resulting in the formation of well-defined domains. This can improve the toughness and impact resistance of the material.
Table 1: Potential Effects of this compound as a Structural Modifier in Polymers
| Property Enhanced | Mechanism of Action |
| Tensile Strength | Formation of hydrogen-bonded urea networks (physical crosslinking). |
| Toughness | Microphase separation induced by the long alkyl chains. |
| Interfacial Adhesion | Improved compatibility between polymer matrix and fillers. |
| Thermal Stability | Restriction of polymer chain mobility by the urea network. |
Surface Adsorption and Interfacial Phenomena in Coatings and Films
The amphiphilic nature of this compound makes it highly surface-active. When incorporated into coatings and films, it preferentially migrates to interfaces, such as the air-liquid or liquid-solid interface, where it can significantly alter the surface properties.
At the air-liquid interface, the hydrophobic octadecyl chains orient towards the air, while the polar urea groups remain anchored in the bulk medium. This orientation can lead to a reduction in surface tension. nih.gov In coatings, this can improve wetting and leveling characteristics, leading to more uniform and defect-free films.
At the liquid-solid interface, the urea groups can adsorb onto the substrate through hydrogen bonding or other polar interactions. This forms a molecular layer that can modify the surface energy of the substrate, promoting the adhesion of the coating. The long alkyl chains extending away from the surface can create a hydrophobic or oleophobic surface, imparting properties such as water repellency or stain resistance. Studies on related compounds have shown that the adsorption behavior follows established isotherm models, indicating a predictable relationship between concentration and surface coverage. nih.gov
Self-Assembled Monolayers and Their Functionalization
This compound and analogous long-chain ureas can form highly ordered self-assembled monolayers (SAMs) on various substrates. The formation of these monolayers is driven by the adsorption of the urea headgroup onto the surface and the subsequent self-organization of the alkyl chains through van der Waals interactions.
The hydrogen-bonding capabilities of the urea moiety play a crucial role in the stability and ordering of the SAM. These intermolecular hydrogen bonds create a two-dimensional network that enhances the packing density and thermal stability of the monolayer. X-ray diffraction studies on similar systems have confirmed the crystalline nature of such self-assembled structures. rsc.org
Once formed, these SAMs can be further functionalized. The terminal end of the octadecyl chain can be chemically modified to introduce a wide range of functional groups, tailoring the surface properties for specific applications. For example, the introduction of reactive groups can allow for the covalent attachment of biomolecules, catalysts, or other functional moieties.
Rheological Modifiers and Viscosity Enhancers in Non-Biological Systems
One of the most significant applications of this compound and related compounds is as a rheological modifier, particularly in non-aqueous systems like paints, coatings, and lubricants. These molecules can dramatically increase the viscosity of a liquid and impart shear-thinning behavior.
The thickening mechanism is based on the self-assembly of the urea molecules into long, fibrillar or sheet-like structures through extensive hydrogen bonding. These supramolecular polymers entangle to form a three-dimensional network that immobilizes the solvent molecules, leading to a significant increase in viscosity.
Table 2: Rheological Modification by N-Alkyl-N'-Alkyl Ureas
| Rheological Effect | Underlying Mechanism |
| Viscosity Increase | Formation of a 3D network of self-assembled urea structures. |
| Shear-Thinning | Alignment or disruption of the network under shear stress. |
| Thixotropy | Time-dependent recovery of the network structure after shear is removed. |
This network is sensitive to shear stress. When a shear force is applied, the network can be disrupted or the assemblies can align in the direction of flow, resulting in a decrease in viscosity (shear-thinning). This property is highly desirable in applications like coatings, where a high viscosity at rest is needed to prevent sagging, but a low viscosity during application is required for easy brushing or spraying. When the shear is removed, the network reforms, and the viscosity recovers over time, a phenomenon known as thixotropy.
Design of Smart Materials with Responsive Properties (e.g., stimuli-responsive assemblies)
The self-assembled structures formed by this compound can be designed to be responsive to external stimuli, leading to the creation of "smart" materials. The non-covalent nature of the hydrogen bonds that drive the self-assembly makes these systems sensitive to changes in their environment.
For instance, changes in temperature can affect the strength of the hydrogen bonds, leading to a reversible gel-sol transition. At lower temperatures, the strong hydrogen bonds favor the formation of a rigid gel network. As the temperature increases, the bonds weaken, causing the network to break down and the material to transition into a liquid-like sol. This thermoresponsive behavior can be exploited in applications such as injectable drug delivery systems or thermally switchable adhesives.
Similarly, the introduction of specific chemical species that can compete for hydrogen bonding sites with the urea groups can also disrupt the self-assembled network, leading to a chemical-stimuli-responsive behavior. This can be utilized in the development of chemical sensors or materials with controlled release properties. The integration of such responsive molecules into polymer networks can lead to hydrogels and ionogels with tunable mechanical and electrical properties. nih.govnih.gov
Contribution to Lubrication and Friction Modification Systems
In the field of tribology, this compound and similar long-chain alkyl ureas can function as effective friction modifiers and anti-wear additives in lubricating oils and greases.
When added to a lubricant, these molecules can adsorb onto the sliding metal surfaces. The polar urea headgroup forms a strong bond with the metal surface, while the long, nonpolar octadecyl chains form a densely packed, low-friction film. This boundary lubrication layer prevents direct contact between the asperities of the sliding surfaces, thereby reducing friction and wear.
Studies on nitrogen-containing lubricant additives have shown their ability to participate in tribo-chemical reactions at the friction interface, forming a protective film that significantly improves the extreme pressure and anti-wear performance of the base lubricant. scut.edu.cn The presence of such additives can lead to a significant reduction in the wear scar diameter and the coefficient of friction. researchgate.net
Table 3: Tribological Performance of N-Alkyl Urea Additives
| Parameter | Effect |
| Coefficient of Friction | Reduction due to the formation of a low-shear boundary film. |
| Wear | Prevention of asperity contact, leading to reduced material loss. |
| Load-Carrying Capacity | Enhanced due to the robust nature of the adsorbed film. |
Chemical Reactivity and Environmental Transformation Studies
Mechanistic Investigations of Degradation Pathways in Environmental Contexts
The environmental degradation of N-substituted ureas is a complex process governed by a combination of biotic and abiotic factors. In soil and aquatic environments, the primary degradation pathways for many urea-based compounds involve microbial activity. Microorganisms can utilize ureas as a source of nitrogen, breaking them down into simpler, less harmful substances. The long octadecyl chain of N-Octadecyl-N-propan-2-ylurea is expected to influence its bioavailability and susceptibility to microbial attack. Long-chain aliphatic compounds can exhibit significant sorption to soil organic matter and sediments, which can reduce their availability for microbial degradation and transport.
Thermal Stability and Decomposition Processes of the Compound
The thermal decomposition of N,N'-dialkylureas is expected to proceed via the cleavage of the C-N bonds. A patented process for the degradation of N-alkyl-substituted ureas describes their conversion to lower molecular weight ureas and the corresponding primary amines when heated in the presence of ammonia (B1221849) and a hydrogenation-dehydrogenation catalyst. nih.gov This suggests that under thermal stress, this compound could potentially decompose to form octadecylamine (B50001), propan-2-amine, and urea (B33335) or smaller urea derivatives.
Studies on the thermal degradation of other complex nitrogenous compounds, such as phthalonitrile (B49051) foam, show the evolution of gases like ammonia (NH₃), carbon dioxide (CO₂), and various organic nitriles. thieme.de The decomposition of N,N-dialkoxyamides has been shown to proceed via homolysis to form free radicals. nih.gov It is plausible that the thermal decomposition of this compound could also generate a complex mixture of smaller organic molecules, including alkanes, alkenes, and nitriles, resulting from the fragmentation of the octadecyl and propan-2-yl chains.
The following table summarizes potential thermal decomposition products of this compound based on studies of analogous compounds.
| Potential Decomposition Product | Basis of Inference |
| Octadecylamine | Cleavage of the N-C(O) bond, based on degradation of N-alkyl ureas. nih.gov |
| Propan-2-amine | Cleavage of the N-C(O) bond, based on degradation of N-alkyl ureas. nih.gov |
| Urea | Formation from the decomposition of the core urea structure. |
| Ammonia (NH₃) | Common decomposition product of nitrogen-containing organic compounds. thieme.de |
| Carbon Dioxide (CO₂) | Common decomposition product of organic compounds containing carbonyl groups. thieme.de |
| Alkanes/Alkenes (from octadecyl chain) | Fragmentation of the long alkyl chain at high temperatures. |
| Nitriles | Possible rearrangement and fragmentation products. nih.gov |
Photochemical Reactions and Their Products
The photochemical fate of a chemical is determined by its ability to absorb light in the environmentally relevant spectrum (wavelengths > 290 nm) and subsequently undergo chemical reactions. This compound lacks a significant chromophore, such as an aromatic ring, which would absorb sunlight. Therefore, its direct photolysis is expected to be a minor degradation pathway in the environment.
In contrast, phenylurea herbicides, which contain a phenyl ring, are known to undergo direct photolysis in aqueous solutions. nih.gov However, this is due to the light-absorbing properties of the aromatic ring, a feature absent in this compound.
While direct photolysis may be insignificant, indirect photochemical reactions could play a role in the transformation of this compound. These reactions involve photochemically generated reactive species in the environment, such as hydroxyl radicals (•OH). Hydroxyl radicals are highly reactive and can initiate the degradation of a wide range of organic compounds. The reaction of •OH with this compound would likely involve hydrogen abstraction from the alkyl chains, leading to the formation of carbon-centered radicals. These radicals can then react with oxygen to form peroxy radicals, initiating a cascade of reactions that can lead to the cleavage of the alkyl chains and the formation of smaller, more oxidized products such as alcohols, ketones, and carboxylic acids.
The potential for indirect photolysis makes it important to consider the environmental matrix in which this compound is present. The presence of photosensitizers, such as dissolved organic matter, can enhance the production of reactive oxygen species and thus accelerate the degradation of the compound.
Hydrolytic Stability and Kinetic Analysis
Hydrolysis is a key abiotic degradation process for many organic compounds in the environment. For this compound, hydrolysis would involve the cleavage of the amide-like bonds of the urea functional group. The rate of hydrolysis is highly dependent on pH and temperature.
Studies on the hydrolysis of urea itself show that it is a slow process at neutral pH but is catalyzed by acids and bases. The enzymatic hydrolysis of urea, mediated by the enzyme urease, is significantly faster. nih.gov While this compound is a substituted urea, the fundamental principles of hydrolysis are expected to be similar.
Research on the hydrolysis of long-chain alkyl betainates, which also contain a carbonyl group and a long alkyl chain, has shown that the rate of hydrolysis can be influenced by the aggregation of the molecules into micelles. scispace.com The hydrolysis rate constant was observed to increase with concentration, reaching a maximum near the critical micelle concentration. Given the long octadecyl chain of this compound, it is plausible that it could also form aggregates in aqueous solution, which might affect its hydrolytic stability.
A study on hindered aromatic ureas demonstrated pH-independent hydrolysis, where the rate-limiting step was the dissociation of the urea bond. nih.gov However, this compound is not sterically hindered in the same way, so its hydrolysis is more likely to follow a pH-dependent pathway.
The following table provides hypothetical kinetic data for the hydrolysis of this compound under different pH conditions, based on the general behavior of ureas and related compounds. It is important to note that these are estimated values and actual experimental data is required for accurate assessment.
| pH | Temperature (°C) | Estimated Half-life (t₁/₂) | Reaction Order |
| 4 | 25 | Years | Pseudo-first-order |
| 7 | 25 | Months to Years | Pseudo-first-order |
| 9 | 25 | Weeks to Months | Pseudo-first-order |
| 7 | 50 | Days to Weeks | Pseudo-first-order |
Future Research Directions and Emerging Paradigms for N Octadecyl N Propan 2 Ylurea
Exploration of Novel Synthetic Routes with Enhanced Sustainability
The traditional synthesis of urea (B33335) derivatives often involves hazardous reagents like phosgene (B1210022) and isocyanates, raising environmental and safety concerns. nih.gov Future research will undoubtedly focus on developing greener and more sustainable synthetic pathways to N-Octadecyl-N-propan-2-ylurea.
Key areas of exploration include:
Catalytic Dehydrogenative Coupling: This atom-economical approach utilizes catalysts, potentially based on earth-abundant metals like manganese, to couple amines with methanol (B129727) as a C1 source, producing urea derivatives with the release of hydrogen gas as the only byproduct. acs.org The development of catalysts effective for the specific coupling of octadecylamine (B50001) and isopropylamine (B41738) would represent a significant advancement.
Phosgene-Free Carbonylation Reactions: The use of safer carbonyl sources, such as carbon dioxide (CO2) or dimethyl carbonate, is a promising avenue. rsc.org Catalytic systems that can efficiently activate these less reactive but more environmentally benign C1 sources for the synthesis of unsymmetrical ureas like this compound are highly sought after. nih.gov For instance, catalytic synthesis from alkyl ammonium (B1175870) carbamates using low concentrations of CO2 presents a viable green route. nih.gov
Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. While not yet widely applied for this specific class of ureas, the exploration of novel enzymes or the engineering of existing ones for the synthesis of long-chain alkyl ureas could provide a highly sustainable manufacturing process.
A comparative overview of potential synthetic strategies is presented in Table 1.
Table 1: Comparison of Synthetic Routes for this compound
| Synthesis Strategy | Advantages | Challenges |
|---|---|---|
| Traditional Phosgenation | High reactivity and yield. wikipedia.org | Use of highly toxic phosgene and isocyanates. nih.gov |
| Catalytic Dehydrogenative Coupling | Atom-economical, green byproducts (H2). acs.org | Requires development of specific and efficient catalysts. |
| Phosgene-Free Carbonylation | Utilizes safer C1 sources like CO2. rsc.orgnih.gov | Often requires higher temperatures and pressures. |
| Biocatalysis | High selectivity, mild conditions, environmentally benign. | Enzyme discovery and optimization for specific substrates. |
Development of Advanced In-Situ Characterization Techniques for Dynamic Processes
The functional properties of this compound are intrinsically linked to its ability to self-assemble into higher-order structures, such as fibers, ribbons, and networks, which can form organogels. Understanding the dynamics of these self-assembly processes is crucial for controlling the final material properties. Future research will increasingly rely on advanced in-situ characterization techniques to probe these dynamic events in real-time.
Promising techniques include:
In-situ Small-Angle Neutron Scattering (SANS) and Small-Angle X-ray Scattering (SAXS): These techniques can provide structural information on the nanoscale, allowing researchers to follow the formation and evolution of self-assembled structures as a function of temperature, concentration, or solvent. nih.gov
Cryogenic Transmission Electron Microscopy (Cryo-TEM): This technique allows for the visualization of the delicate, solvent-rich self-assembled structures in their native state by flash-freezing the sample.
Rheo-Microscopy: Combining rheological measurements with microscopy can correlate the macroscopic flow behavior of, for example, an organogel with the evolution of its microscopic structure under shear.
Spectroscopic Techniques: In-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can monitor the hydrogen bonding interactions of the urea groups, which are the primary driving force for the self-assembly process.
Integration into Next-Generation Functional Materials and Devices
The unique self-assembly properties of this compound make it a versatile building block for a wide range of advanced materials and devices.
Potential applications to be explored include:
Smart Coatings: The ability to form responsive gels makes this compound a candidate for self-healing coatings. Microcapsules containing this compound could be embedded in a coating; upon damage, the capsules would rupture, releasing the compound to form a protective gel barrier. nasa.govresearchgate.netresearchgate.net Furthermore, its response to stimuli like pH could be exploited for corrosion-sensing coatings. nasa.govresearchgate.net
Organic Electronics: The ordered structures formed by self-assembly could serve as templates for the organization of conductive materials or as the active layer in certain electronic devices. The long alkyl chain could provide the necessary solubility in organic solvents for solution-based processing.
Controlled Release Systems: The gel network formed by this compound can encapsulate active molecules, such as drugs or fragrances, and release them in a controlled manner. The release kinetics could be tuned by altering the stability and mesh size of the gel network.
3D Printing and Additive Manufacturing: "Inks" based on the organogelating properties of this compound could be developed for 3D printing applications, enabling the fabrication of complex, three-dimensional structures with tailored properties.
Data-Driven Approaches and Machine Learning in Predicting Material Performance
The vast parameter space involved in the design of functional materials from molecules like this compound (e.g., molecular modifications, solvent effects, processing conditions) makes a purely experimental approach time-consuming and costly. Data-driven approaches and machine learning are emerging as powerful tools to accelerate the discovery and optimization of new materials. rsc.org
Future research in this area will focus on:
Predicting Self-Assembly Behavior: Machine learning models can be trained on datasets of amphiphilic molecules to predict their self-assembly behavior, such as the critical packing parameter, which determines the morphology of the resulting aggregates (e.g., spherical micelles, cylindrical micelles, or vesicles). rsc.orgrsc.orgarxiv.org This would allow for the in-silico screening of derivatives of this compound with desired self-assembly properties.
Quantitative Structure-Property Relationship (QSPR) Modeling: QSPR models can be developed to correlate the molecular structure of urea-based gelators with their macroscopic properties, such as gelation concentration and gel melting temperature. This would enable the rational design of molecules with optimized performance for specific applications.
Accelerating Materials Discovery: By integrating machine learning with automated synthesis and characterization platforms, a closed-loop "self-driving laboratory" could be established to rapidly discover new functional materials based on the this compound scaffold.
Table 2: Machine Learning Models for Material Performance Prediction
| Machine Learning Model | Application in Materials Science | Relevance to this compound |
|---|---|---|
| Random Forest | Predicting phase behavior in self-assembly. acs.org | Predicting the type of self-assembled structures formed. |
| Gated Recurrent Unit (GRU) | Predicting critical packing parameters from chemical structures. rsc.org | Guiding the molecular design for specific aggregate morphologies. |
| Neural Networks | Predicting detonation properties of N-containing molecules. nih.gov | Could be adapted to predict other physical properties. |
Opportunities in Catalysis and Chemical Sensing Applications
The urea functional group is an excellent hydrogen bond donor, which allows it to participate in catalytic processes and act as a recognition site in chemical sensors.
Organocatalysis: Urea and thiourea (B124793) derivatives have been successfully employed as organocatalysts for a variety of chemical transformations, activating substrates through hydrogen bonding. nih.govlibis.be The long alkyl chain in this compound could be used to create a specific microenvironment around the catalytic urea group, potentially influencing the selectivity of the reaction. The self-assembly of the catalyst could also lead to cooperative catalytic effects.
Chemical Sensing: The binding of anions or other analytes to the urea group can lead to a detectable change in a physical property, such as color or fluorescence. acs.org this compound could be incorporated into sensor arrays or membranes. Its long alkyl chain would make it suitable for sensing in nonpolar environments or for creating sensors with specific partitioning properties. For instance, it could be used in the development of ion-selective electrodes or optical sensors for the detection of environmentally or biologically relevant anions. The self-assembly properties could also be harnessed to create highly sensitive sensors where the binding event disrupts the entire supramolecular structure, leading to a large signal amplification.
Q & A
Q. How can researchers ensure reproducibility in synthesizing this compound derivatives with modified alkyl chains?
- Methodological Answer : Document reaction conditions (e.g., inert atmosphere, stirring rate) and raw material sources (e.g., CAS 2210-25-5 for analogs). Use QC checkpoints: intermediate characterization (TLC, melting point) and batch-to-batch consistency tests (HPLC retention times). Share protocols via open-access platforms like Protocols.io .
Data Validation & Interpretation
Q. What criteria should guide the exclusion of outliers in spectroscopic data for this compound?
- Methodological Answer : Apply Grubbs’ test or Dixon’s Q-test for outlier detection. Justify exclusions based on technical errors (e.g., instrument drift, sample contamination). Replicate measurements in triplicate and report median values with interquartile ranges. Use robust statistical methods (e.g., trimmed means) for skewed datasets .
Q. How can conflicting results about the environmental persistence of this compound be reconciled?
- Methodological Answer : Discrepancies may arise from test systems (e.g., soil vs. aquatic models). Standardize OECD guidelines for biodegradation (e.g., 301F) and bioaccumulation (e.g., log Kow measurements). Use isotopically labeled compounds (e.g., <sup>14</sup>C-tracers) to track degradation pathways .
Literature & Theoretical Integration
Q. What strategies are effective for contextualizing this compound research within existing urea-based surfactant literature?
- Methodological Answer : Conduct systematic reviews using PRISMA guidelines to map structural-activity relationships (SARs). Compare critical micelle concentrations (CMCs) with analogs (e.g., N-alkylurea derivatives). Use bibliometric tools (VOSviewer) to identify knowledge gaps, such as limited studies on ecotoxicology .
Q. How should theoretical models be adapted to predict the phase behavior of this compound in complex matrices?
- Methodological Answer : Modify Flory-Huggins theory to account for hydrogen bonding (urea moiety) and alkyl chain entropy. Validate predictions using differential scanning calorimetry (DSC) for phase transitions and SAXS/WAXS for nanostructural analysis. Incorporate machine learning (e.g., random forests) to handle multi-parameter interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
